diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate
Overview
Description
Diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate is a complex organophosphorus compound It is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate typically involves the reaction of pyrimidine derivatives with phosphoranylidene compounds. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .
Scientific Research Applications
Diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorylated compounds.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell proliferation.
Industry: It may be used in the development of new materials with specific properties, such as flame retardants or plasticizers.
Mechanism of Action
The mechanism of action of diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways involved are still under investigation, but it is believed to affect signaling pathways related to cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and organophosphorus compounds. Examples include:
Diphenyl phosphorazidate: Known for its use in organic synthesis as a versatile reagent.
Pyrimidine-based drugs: Such as imatinib and dasatinib, which are used in the treatment of leukemia.
Uniqueness
What sets diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate apart is its unique combination of a pyrimidine ring with a phosphoranylidene group. This structure provides it with distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-[diphenoxyphosphorylimino(diphenyl)-λ5-phosphanyl]pyrimidin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O3P2/c33-37(34-24-14-5-1-6-15-24,35-25-16-7-2-8-17-25)32-36(26-18-9-3-10-19-26,27-20-11-4-12-21-27)31-28-29-22-13-23-30-28/h1-23H,(H,29,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECZGWIBACEIFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(N=P(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC=CC=N4)OC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O3P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.